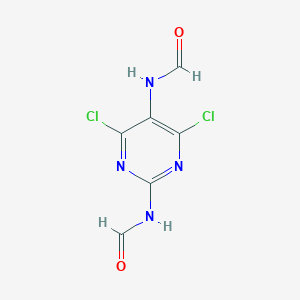

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Description

Properties

IUPAC Name |

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUZRTBKERGCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553872 | |

| Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116477-30-6 | |

| Record name | N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116477-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminoformyl-4,6-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Vilsmeier reagent (halomethyleniminium salt) is employed to chlorinate 2,5-diamino-4,6-dihydroxypyrimidine, forming 2,5-diamino-4,6-dichloropyrimidine as a precursor. Subsequent formylation of this intermediate using formic acid and acetic anhydride yields N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Key Reaction Steps:

-

Chlorination :

-

Formylation :

Optimization Challenges and Solutions

-

Hydrolysis Control : The hydrolysis of intermediates at pH 1–2 risks decomposing 2,5-diamino-4,6-dichloropyrimidine into hydroxypyrimidines. To mitigate this, extraction into organic solvents (e.g., methylene chloride or toluene) is performed immediately after chlorination.

-

Acid Selection : Phosphoric or sulfuric acid is preferred over HCl due to lower solubility in organic layers, minimizing side reactions.

Alternative Route via Thionyl Chloride Chlorination

Process Overview

This method, detailed in CN102936224A, bypasses the Vilsmeier reagent by using thionyl chloride (SOCl₂) for direct chlorination of 4,6-dihydroxypyrimidine.

Key Reaction Steps:

-

Synthesis of 4,6-Dihydroxypyrimidine :

-

Chlorination with Thionyl Chloride :

-

Formylation :

Advantages Over Vilsmeier Route

-

Cost Efficiency : Thionyl chloride is cheaper and more readily available than Vilsmeier reagents.

-

Simplified Workflow : Combines ring-closure and chlorination in fewer steps, reducing purification complexity.

Comparative Analysis of Methods

Critical Process Parameters

pH Control During Hydrolysis

Maintaining pH 3–4 during hydrolysis prevents decomposition of intermediates. Deviations to pH <2 accelerate side reactions, while pH >6 reduces chlorination efficiency.

Solvent Selection

-

Vilsmeier Route : Dichloroethane and toluene enhance intermediate stability.

-

Thionyl Chloride Route : Ethanol and dichloroethane improve solubility and reaction kinetics.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The formamide groups can be reduced to amines under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: N,N’-(4,6-Diaminopyrimidine-2,5-diyl)diformamide.

Reduction: N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diamine.

Oxidation: N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide oxide.

Scientific Research Applications

Scientific Research Applications

- Synthesis of Antiviral Agents

-

Molecular Docking Studies

- The compound's structure allows for interaction studies with viral enzymes or receptors essential for viral replication. Preliminary molecular docking studies suggest that this compound may bind effectively to these targets, providing insights into its mechanism of action and optimizing its pharmacological efficacy.

- Chromatographic Analysis

Case Studies

-

Antiviral Activity Assessment

- A study evaluated the antiviral activity of derivatives synthesized from this compound against various viruses. Results indicated significant inhibition of viral replication in cell cultures treated with these derivatives, highlighting their potential as therapeutic agents.

- Pharmacokinetic Studies

Mechanism of Action

The mechanism of action of N,N’-(4,6-Dichloropyrimidine-2,5-diyl)diformamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The compound can also interfere with DNA synthesis by incorporating into the DNA strand and causing chain termination .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, the following table compares it with structurally related pyrimidine derivatives:

Key Observations :

Reactivity: The dichloro substitutions in this compound make it more reactive toward nucleophilic attack compared to mono-chlorinated analogs like 2-Amino-4,6-dichloro-5-formamidopyrimidine, which has an electron-donating amino group that reduces electrophilicity . In contrast, dimethyl-substituted derivatives (e.g., N-(6-Amino-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)formamide) exhibit reduced halogen-mediated reactivity but improved solubility due to polar groups .

Synthesis Complexity: The 5-step synthesis of this compound involves handling reactive intermediates like 5-nitro-4,6-dichloropyrimidine, which complicates scale-up . In comparison, the formylation of pre-functionalized pyrimidines (e.g., 2-Amino-4,6-dichloro-5-formamidopyrimidine) is more straightforward .

Stability :

- Thermal stability varies significantly: Dichloro-diformamide derivatives decompose above 200°C, whereas dimethyl-dioxo analogs are stable up to 250°C due to intramolecular hydrogen bonding .

Biological Activity: The dichloro-diformamide structure is preferred in antiviral research due to its ability to mimic nucleotide bases, while amino-formamide derivatives (e.g., 2-Amino-4,6-dichloro-5-formamidopyrimidine) are more effective in targeting bacterial enzymes .

Research Findings and Challenges

- Oxidative Pathways: During RuO₄-mediated oxidation, this compound can form intermediates like enamines, which further degrade into benzaldehyde and piperazine derivatives. This contrasts with non-chlorinated pyrimidines, which exhibit simpler oxidation profiles .

- Scalability Issues : The synthesis of this compound is hindered by the instability of nitro intermediates, necessitating precise temperature control .

Biological Activity

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from 2,5-diamino-4,6-dichloropyrimidine. The synthesis typically involves the reaction of this precursor with formic acid and acetic anhydride. The general reaction pathway includes:

- Formation of 2,5-diamino-4,6-dichloropyrimidine : This is achieved through cyclization processes involving guanidine and aminomalonic esters.

- Chlorination : The intermediate undergoes chlorination to yield 4,6-dichloropyrimidine.

- Formation of Diformamide : The final step involves reacting the chlorinated compound with formic acid to produce this compound .

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antiviral properties and mechanism of action.

Antiviral Properties

Recent studies highlight the compound's potential as an antiviral agent. For instance:

- Mechanism of Action : The compound appears to inhibit viral DNA replication by acting as a competitive inhibitor for viral polymerases. This mechanism is crucial for its effectiveness against various viral infections, including adenoviruses .

- Selectivity and Potency : In vitro tests have shown that certain derivatives exhibit low micromolar to sub-micromolar potency against specific viruses while maintaining a high selectivity index (SI > 100), indicating reduced toxicity towards human cells compared to their antiviral effects .

Case Studies

- Study on Adenovirus Inhibition : A series of derivatives based on the pyrimidine structure were tested for their ability to inhibit human adenovirus (HAdV). Compounds derived from this compound demonstrated significant antiviral activity with IC50 values as low as 0.27 μM and a high maximum tolerated dose in animal models (150 mg/kg) .

- Toxicity Assessment : Toxicological evaluations indicated that while these compounds effectively inhibited viral replication, they exhibited low cytotoxicity in mammalian cell lines (CC50 values significantly higher than IC50 values), suggesting a favorable therapeutic window for potential clinical applications .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Property | Value/Observation |

|---|---|

| IC50 (against HAdV) | 0.27 μM |

| CC50 (cytotoxicity) | 156.8 μM |

| Selectivity Index (SI) | >100 |

| Maximum Tolerated Dose (MTD) | 150 mg/kg in hamsters |

Q & A

Q. Key Methodological Steps :

- Reaction Conditions : Heat at 80–100°C for 12–24 hours under nitrogen.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Purity Validation :

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question

Spectroscopic Characterization :

- ¹H/¹³C NMR :

- ¹H NMR (DMSO-d₆) : δ 8.5–8.7 ppm (NH, formamide), δ 6.8–7.2 ppm (pyrimidine protons).

- ¹³C NMR : δ 160–165 ppm (C=O), δ 150–155 ppm (pyrimidine C-Cl).

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).

Q. Crystallographic Analysis :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software can resolve the planar pyrimidine core and formamide substituents. Note: Crystallization may require slow evaporation from DMF/water mixtures.

What mechanistic insights exist for the reactivity of the dichloropyrimidine core in nucleophilic substitution reactions?

Advanced Research Question

The 4,6-dichloro groups on the pyrimidine ring are highly reactive toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) predict preferential substitution at the 4-position due to lower activation energy, but experimental results may vary based on steric hindrance from formamide groups .

Q. Methodological Approach :

- Kinetic Monitoring : Use in-situ ¹H NMR to track substitution rates.

- DFT Calculations : Compare HOMO/LUMO distributions at 4- vs. 6-positions using Gaussian or ORCA software.

How can researchers address contradictions between computational predictions and experimental substitution outcomes?

Advanced Research Question

Discrepancies often arise from solvent effects or steric factors. For example:

Q. Resolution Strategy :

- Solvent Screening : Test alternative solvents (e.g., DMSO, acetonitrile).

- Isotopic Labeling : Use ¹³C-labeled reactants to trace substitution sites via NMR.

What strategies optimize solubility and stability for biological assays involving this compound?

Advanced Research Question

Solubility Challenges :

- The compound’s low aqueous solubility requires co-solvents (e.g., DMSO:water 1:9).

Q. Stability Protocol :

- pH Control : Store at pH 6–7 (formamide groups hydrolyze under acidic/basic conditions).

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Long-Term Storage : Lyophilize and store at -20°C under argon.

How does this compound interact with biological targets, and what assays validate its activity?

Advanced Research Question

Pyrimidine derivatives often target enzymes like kinases or DNA topoisomerases.

Q. Methodological Validation :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets.

- Enzyme Inhibition Assays :

- Kinase Assay : Measure IC₅₀ via ADP-Glo™ (Promega).

- Antimicrobial Testing : MIC determination against S. aureus or E. coli (CLSI guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.